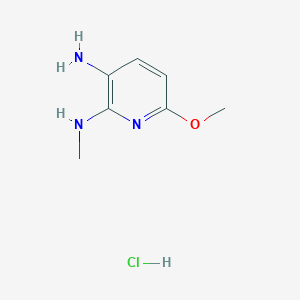

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride

Description

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride (CAS: 194720-55-3) is a pyridine derivative widely used in cosmetic formulations, particularly as a semi-permanent hair dye under the INCI name HC Blue No. 7 . Its dihydrochloride form (CAS: 83732-72-3) is more commonly commercialized due to enhanced stability and solubility .

Properties

IUPAC Name |

6-methoxy-2-N-methylpyridine-2,3-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O.ClH/c1-9-7-5(8)3-4-6(10-7)11-2;/h3-4H,8H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAWWVJJDKDCXFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83732-72-3 | |

| Record name | 2-Methylamino-3-amino-6-methoxypyridine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83732-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

The synthesis of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride involves several steps. One common method includes the reaction of 6-methoxy-2-pyridinecarboxaldehyde with methylamine, followed by reduction and subsequent treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production quality .

Chemical Reactions Analysis

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like water or organic solvents, and catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cosmetics Industry

The most significant application of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride is as a hair dye precursor . It reacts with primary intermediates to form stable dye products when combined with oxidizing agents like hydrogen peroxide. The typical concentration of this compound in hair dye formulations does not exceed 1.0% on the scalp .

- Mechanism : The compound interacts with hair and skin proteins during the dyeing process, influencing absorption rates under oxidative conditions, which enhances its effectiveness as a dye precursor.

Potential Research Applications

While the primary focus has been on its use in cosmetics, emerging studies suggest additional potential applications:

- Biological Activity : Research indicates moderate acute toxicity levels (LD50 ranging from 650 to 813 mg/kg in rodent studies) and potential allergenic properties . These findings necessitate further investigation into its safety profile for broader applications.

- Synthetic Chemistry : As a reagent in organic synthesis, it may serve as an intermediate in various chemical reactions beyond cosmetics.

Toxicological Evaluations

Several studies have assessed the safety and biological effects of this compound:

- Acute Toxicity Studies : In studies involving rats and mice, symptoms such as reduced activity and gastrointestinal distress were observed at high doses. The results indicated a need for careful handling due to its toxic nature .

- Skin Sensitization Tests : Evaluations showed that while some allergic reactions were reported in sensitive individuals, the compound was not found to be irritating in certain animal models . A notable case involved a woman who experienced severe allergic reactions after prolonged exposure to hair dyes containing this compound .

Mechanism of Action

The mechanism of action of 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C₇H₁₁N₃O·HCl (hydrochloride) or C₇H₁₂ClN₃O (dihydrochloride) .

- Structural Features: A pyridine ring substituted with a methoxy group at position 6 and a methylamino group at position N2, with adjacent amino groups at positions 2 and 3 .

- Function : Acts as an oxidative hair dye precursor, forming colored complexes upon reaction with couplers and hydrogen peroxide .

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

provides similarity scores (0.90–0.98) for compounds sharing the pyridine-2,3-diamine backbone with variations in substituents:

| Compound Name (CAS No.) | Substituents | Similarity Score | Key Differences |

|---|---|---|---|

| 6-Methoxy-N2-methylpyridine-2,3-diamine dihydrochloride (83732-72-3) | N2-methyl, 6-methoxy, dihydrochloride | 0.98 | Salt form (dihydrochloride) |

| 6-Methoxy-N2-phenylpyridine-2,3-diamine (6604-51-9) | N2-phenyl, 6-methoxy | 0.93 | Bulky N2 substituent reduces solubility |

| 6-Ethoxy-N2-methylpyridine-2,3-diamine (148433-49-2) | N2-methyl, 6-ethoxy | 0.93 | Ethoxy group increases lipophilicity |

| 6-Isopropoxy-N2-methylpyridine-2,3-diamine (172648-43-0) | N2-methyl, 6-isopropoxy | 0.90 | Steric hindrance from isopropoxy group |

Impact of Substituents :

- N2 Substituent: Methyl (HC Blue No. 7) vs. phenyl (6604-51-9) affects solubility and toxicity.

- Alkoxy Group : Methoxy (83732-72-3) vs. ethoxy/isopropoxy (148433-49-2, 172648-43-0) alters lipophilicity. Longer alkoxy chains increase lipid solubility, influencing penetration into hair fibers but may reduce oxidative stability .

Comparison with Other HC Blue Dyes

lists HC Blue No. 8 (CAS: 22366-99-0) and No. 9 (CAS: 114087-41-1), which differ structurally:

| Dye (CAS No.) | Core Structure | Functional Groups | Application Notes |

|---|---|---|---|

| HC Blue No. 7 (83732-72-3) | Pyridine-2,3-diamine | Methoxy, methylamino | Forms blue-black shades; high water solubility |

| HC Blue No. 8 (22366-99-0) | Anthraquinone | Amino, methylamino, propylamino | Produces deeper blues; lower solubility due to aromatic core |

| HC Blue No. 9 (114087-41-1) | Not specified (likely complex) | Multiple amino and alkyl groups | Used for specialized formulations |

Key Differences :

- Core Structure: Pyridine (HC Blue No. 7) vs. anthraquinone (HC Blue No. 8) results in distinct color profiles and lightfastness. Anthraquinone-based dyes typically exhibit brighter hues but require organic solvents for formulation .

- Safety Profile: HC Blue No. 7’s simpler structure may reduce allergenic risks compared to multi-substituted anthraquinones .

Physicochemical Properties

- Solubility : The dihydrochloride form (83732-72-3) has superior water solubility (>100 mg/mL) compared to the base form (90817-34-8), which requires dark, inert storage conditions . Ethoxy/isopropoxy analogues exhibit lower solubility due to increased hydrophobicity .

- Stability : Hydrochloride salts (e.g., 194720-55-3) are more stable under cosmetic formulation conditions (pH 8–10) than free bases, which may degrade upon exposure to light or oxygen .

Regulatory and Commercial Status

- Regulatory Approval: HC Blue No. 7 is listed in the EU Cosmetic Ingredient Database with strict purity requirements (>97%) for safe use in hair dyes .

- Market Presence : Priced at €99–348 per 10–100 mg (), it is costlier than ethoxy analogues (∼30% cheaper) due to higher demand in premium cosmetics .

Biological Activity

6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride, also known as 3-Amino-6-methoxy-2-methylaminopyridine dihydrochloride, is a compound of interest in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicological studies, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 194720-55-3

- Molecular Formula : C7H10ClN3O

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The compound has shown potential in:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to active or allosteric sites, influencing metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, affecting signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

- Acute Toxicity : In studies involving oral administration in rodents, the compound exhibited dose-dependent toxicity with observed symptoms including reduced activity and gastrointestinal disturbances at higher doses (up to 925 mg/kg) .

- Skin Sensitization Tests : A study using female Pirbright White guinea pigs indicated that the compound could cause skin sensitization reactions at concentrations as low as 5% .

- Chronic Exposure Effects : Long-term exposure studies revealed mild irritations without significant systemic toxicity; however, alterations in thyroid hormone levels were noted .

Case Studies

- Cancer Research : A study demonstrated that this compound effectively inhibited the growth of specific cancer cell lines by inducing apoptosis through mitochondrial pathways. This suggests potential applications in cancer therapeutics .

- Allergic Reactions : A case report documented an allergic reaction in a patient following exposure to hair dye containing the compound. This highlights the need for caution in cosmetic applications .

Q & A

Basic Research Questions

Q. What are the key steps for synthesizing 6-Methoxy-N2-methylpyridine-2,3-diamine hydrochloride, and how can reaction progress be monitored?

- Methodology :

- Synthesis : Start with a pyridine precursor (e.g., 2,3-diaminopyridine derivatives). Introduce the methoxy and methylamino groups via nucleophilic substitution or reductive amination under inert conditions (e.g., nitrogen atmosphere). Hydrochloride salt formation is achieved by treating the free base with HCl in a polar aprotic solvent like dioxane .

- Monitoring : Use thin-layer chromatography (TLC) with UV visualization or in-situ NMR to track intermediate formation. For final product confirmation, employ -NMR (e.g., DMSO-) to identify characteristic peaks: methoxy protons (~3.8–4.0 ppm), methylamino protons (~2.5 ppm), and aromatic protons (~6.5–8.0 ppm) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Analytical Techniques : Combine high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%). Validate structure via -NMR and FT-IR spectroscopy (e.g., NH/OH stretches at 3200–3500 cm, C-O stretches at 1200–1250 cm) .

- Mass Spectrometry : Use ESI-MS to confirm molecular weight (e.g., [M+H] peak at m/z corresponding to CHClNO) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodology :

- Solvent Selection : Test ethanol-water mixtures (e.g., 70:30 v/v) or acetonitrile under reflux. Slow cooling (0.5°C/min) enhances crystal formation.

- Yield Optimization : Adjust pH to 5–6 during salt formation to minimize side products. Monitor solubility via gravimetric analysis .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction pathways for derivatives of this compound?

- Methodology :

- Reaction Modeling : Use density functional theory (DFT) to calculate activation energies for substitution reactions at the pyridine ring. Software like Gaussian or ORCA can predict regioselectivity (e.g., methoxy vs. methylamino group reactivity) .

- Solvent Effects : Apply COSMO-RS simulations to screen solvents for improved yield, focusing on dielectric constant and hydrogen-bonding capacity .

Q. How to resolve contradictions in NMR data when characterizing synthetic intermediates?

- Methodology :

- Comparative Analysis : Cross-reference experimental -NMR shifts with computed spectra (using ACD/Labs or MestReNova). Investigate tautomerism or dynamic effects (e.g., rotamers) via variable-temperature NMR .

- 2D Techniques : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC correlations between methoxy protons and aromatic carbons confirm substitution patterns .

Q. What strategies mitigate hygroscopicity during storage and handling?

- Methodology :

- Storage : Use desiccators with silica gel or phosphorus pentoxide at –20°C. For long-term stability, lyophilize the compound and store in amber vials under argon .

- Handling : Perform gravimetric moisture analysis before experiments. Karl Fischer titration quantifies residual water content .

Q. How to design experiments for studying its interactions with biological targets (e.g., enzymes)?

- Methodology :

- Ligand Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to active sites (e.g., kinases or GPCRs). Validate with SPR (surface plasmon resonance) for binding affinity (K) .

- Enzyme Assays : Conduct kinetic studies (e.g., Michaelis-Menten plots) in pH 7.4 PBS buffer. Monitor inhibition via fluorogenic substrates (e.g., ATPase activity assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.